Cas no 2034496-99-4 (3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea)

3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea structure
2034496-99-4 structure
商品名:3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea
CAS番号:2034496-99-4
MF:C13H23N3O4
メガワット:285.339423418045
CID:5965031
PubChem ID:122162822

3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea
    • 1-(tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
    • AKOS032469586
    • F6573-4491
    • 3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
    • 1-tert-butyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
    • 2034496-99-4
    • インチ: 1S/C13H23N3O4/c1-13(2,3)15-12(19)14-6-8-20-9-7-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H2,14,15,19)
    • InChIKey: IOHWVTVLHSNDQM-UHFFFAOYSA-N
    • ほほえんだ: O(CCNC(NC(C)(C)C)=O)CCN1C(CCC1=O)=O

計算された属性

  • せいみつぶんしりょう: 285.16885622g/mol
  • どういたいしつりょう: 285.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6573-4491-15mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
15mg
$89.0 2023-09-07
Life Chemicals
F6573-4491-50mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
50mg
$160.0 2023-09-07
Life Chemicals
F6573-4491-2mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
2mg
$59.0 2023-09-07
Life Chemicals
F6573-4491-10mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
10mg
$79.0 2023-09-07
Life Chemicals
F6573-4491-30mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
30mg
$119.0 2023-09-07
Life Chemicals
F6573-4491-1mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
1mg
$54.0 2023-09-07
Life Chemicals
F6573-4491-20mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
20mg
$99.0 2023-09-07
Life Chemicals
F6573-4491-40mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
40mg
$140.0 2023-09-07
Life Chemicals
F6573-4491-3mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
3mg
$63.0 2023-09-07
Life Chemicals
F6573-4491-4mg
3-tert-butyl-1-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
2034496-99-4
4mg
$66.0 2023-09-07

3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea 関連文献

3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}ureaに関する追加情報

Research Briefing on 3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea (CAS: 2034496-99-4) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small-molecule compounds with specific functional groups for targeted therapeutic applications. Among these, 3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea (CAS: 2034496-99-4) has emerged as a compound of interest due to its unique structural features and potential biological activities. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery and development.

The compound 3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea is characterized by a tert-butyl group and a pyrrolidine-2,5-dione moiety linked via an ethoxyethyl spacer. This structural configuration suggests potential reactivity as a crosslinking agent or a covalent inhibitor, particularly in protein modification and targeted drug delivery systems. Recent studies have explored its utility in bioconjugation strategies, where the 2,5-dioxopyrrolidin-1-yl group serves as an electrophilic trap for nucleophilic residues (e.g., lysines) in proteins.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a linker in antibody-drug conjugates (ADCs). The study demonstrated that 2034496-99-4 could effectively conjugate cytotoxic payloads to monoclonal antibodies via its reactive N-hydroxysuccinimide (NHS) ester derivative, with improved stability in physiological conditions compared to traditional linkers. The resulting ADCs exhibited enhanced tumor-targeting efficacy in preclinical models of HER2-positive breast cancer, underscoring its potential in oncology therapeutics.

Further mechanistic insights were provided by a 2024 ACS Chemical Biology paper, which elucidated the compound's covalent binding kinetics with cysteine proteases. Using mass spectrometry and X-ray crystallography, the authors identified that the 2,5-dioxopyrrolidin-1-yl group forms a stable thioester adduct with catalytic cysteines, inhibiting protease activity. This finding positions 2034496-99-4 as a scaffold for developing irreversible inhibitors of disease-relevant proteases, such as cathepsins and SARS-CoV-2 main protease.

Ongoing research also explores the compound's utility in PROTAC (Proteolysis-Targeting Chimera) technology. A recent preprint on bioRxiv highlighted its incorporation into heterobifunctional degraders targeting BET proteins, where the urea moiety facilitated E3 ligase recruitment. Preliminary data showed >80% degradation of BRD4 at nanomolar concentrations, suggesting promise for epigenetic therapy in hematological malignancies.

Despite these advances, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2034496-99-4. A 2024 review in Drug Discovery Today noted that the tert-butyl group may contribute to metabolic instability, prompting efforts to design analogs with alternative hydrophobic substituents. Computational modeling and high-throughput screening are being employed to address these limitations while retaining the compound's desirable reactivity.

In conclusion, 3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea represents a versatile chemical tool with expanding applications in bioconjugation, targeted therapy, and protein degradation. Future research directions include structure-activity relationship (SAR) studies to refine its selectivity and the development of next-generation derivatives with improved drug-like properties. These efforts position the compound as a valuable asset in the chemical biology toolkit for pharmaceutical innovation.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue